Pentyl palmitate
Overview
Description
Pentyl palmitate, also known as pentyl hexadecanoate, is an ester formed from pentanol and palmitic acid. It is a colorless, odorless compound that is commonly used in cosmetics and personal care products due to its emollient properties. This compound is known for its ability to enhance the texture and spreadability of formulations, making it a popular ingredient in lotions, creams, and other skincare products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl palmitate is typically synthesized through a process known as Fischer esterification. This involves the reaction of pentanol with palmitic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation. The general reaction is as follows:
C5H11OH+C15H31COOH→C15H31COOC5H11+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the purification process.
Chemical Reactions Analysis
Types of Reactions
Pentyl palmitate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into pentanol and palmitic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: Under oxidative conditions, this compound can be converted into corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Pentanol and palmitic acid.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and alcohols.
Scientific Research Applications
Pentyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics, personal care products, and as a lubricant in various industrial applications.
Mechanism of Action
The primary mechanism by which pentyl palmitate exerts its effects is through its interaction with cell membranes. As an ester of a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in enhancing the delivery of active ingredients in skincare formulations. Additionally, this compound can undergo enzymatic hydrolysis in the body, releasing pentanol and palmitic acid, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Pentyl palmitate can be compared with other esters of palmitic acid, such as:
- Methyl palmitate
- Ethyl palmitate
- Butyl palmitate
Uniqueness
This compound is unique due to its specific chain length, which provides a balance between hydrophilicity and lipophilicity. This balance makes it particularly effective as an emollient and enhances its ability to improve the texture and spreadability of formulations. Compared to shorter-chain esters like methyl and ethyl palmitate, this compound offers better moisturizing properties and a more pleasant skin feel.
Properties
IUPAC Name |
pentyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-19-21(22)23-20-18-6-4-2/h3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDMPMKCHSXJJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185081 | |
Record name | Pentyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31148-31-9 | |
Record name | Pentyl hexadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31148-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentyl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031148319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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